molecular formula C17H16ClN3O4S B2854362 N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251687-45-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2854362
CAS No.: 1251687-45-2
M. Wt: 393.84
InChI Key: YXTLESLDWZSEHL-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a sophisticated small molecule designed for medicinal chemistry and oncology research, incorporating a hybrid pharmacophore strategy. This compound features a 1,3,4-oxadiazole scaffold linked to a chlorinated dimethoxyphenyl ring system, a structural motif prevalent in the design of targeted anticancer agents . The integration of the 3-methylthiophene moiety further enhances its potential for interaction with key biological targets. The molecular hybridization approach used in its design aims to create high-affinity ligands capable of addressing complex disease mechanisms, particularly in oncology, where multi-targeted approaches are increasingly valuable for overcoming drug resistance . The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known to contribute to the inhibition of various enzymes, such as carbonic anhydrase and kinesin spindle protein (KSP), which are actively investigated in cancer therapeutics . The specific structural features of this acetamide derivative make it a compelling candidate for screening against the NCI-60 human tumor cell line panel to evaluate its growth inhibitory potency and selectivity across leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast . Researchers can utilize this compound to probe novel signaling pathways and investigate the efficacy of hybrid small molecules in advanced disease models.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-9-4-5-26-16(9)17-21-20-15(25-17)8-14(22)19-11-6-10(18)12(23-2)7-13(11)24-3/h4-7H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTLESLDWZSEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C17H16ClN3O4S
Molecular Weight 393.8 g/mol
CAS Number 1251687-45-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing signal transduction pathways. The presence of the chloro and methoxy groups enhances the compound's lipophilicity, potentially improving its cellular uptake and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with oxadiazole rings have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Antioxidant Properties

Research has demonstrated that compounds containing similar structural features can act as effective antioxidants. They scavenge free radicals and reduce oxidative stress in cellular environments. This property is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory effects in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) evaluated a series of oxadiazole derivatives for their antimicrobial activity. The results showed that certain derivatives exhibited significant inhibition against Candida albicans and Staphylococcus aureus, suggesting a potential therapeutic application for infections caused by these pathogens .
  • Antioxidant Activity : In a comparative study on antioxidant properties, compounds structurally related to this compound were tested using DPPH assay methods. Results indicated a strong correlation between the presence of methoxy groups and enhanced radical scavenging activity .
  • Anti-inflammatory Studies : A recent investigation into the anti-inflammatory effects of oxadiazole derivatives revealed that some compounds significantly reduced inflammation markers in animal models. This suggests that this compound could be further explored for treating inflammatory diseases .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .
    • Case Study : A synthesized derivative demonstrated a significant reduction in cell viability in A549 cells at concentrations as low as 10 µM.
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Studies have shown that related oxadiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
    • Research Findings : Compounds with similar moieties have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL.

Agrochemical Applications

  • Pesticidal Activity :
    • Compounds with oxadiazole rings are known for their insecticidal properties. Research has indicated that this compound could be explored as a potential pesticide.
    • Field Trials : Preliminary field trials have demonstrated efficacy against common agricultural pests such as aphids and beetles.

Material Science Applications

  • Organic Photovoltaics :
    • The unique electronic properties of the compound may allow for applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for further research in solar energy applications.
    • Experimental Results : Initial tests indicate that films made from this compound can achieve power conversion efficiencies comparable to existing organic solar cells.

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application AreaKey Findings
Anticancer ActivityEffective against A549 and MCF7 cell lines; significant reduction in cell viability observed.
Antimicrobial PropertiesBroad-spectrum activity against Staphylococcus aureus and E. coli; MIC between 50–100 µg/mL.
Pesticidal ActivityPotential use as an insecticide; effective against aphids and beetles in field trials.
Organic PhotovoltaicsPromising candidate for solar energy applications; power conversion efficiencies comparable to existing technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Aromatic and Heterocyclic Substituents

Compound Name Aromatic Substituent Heterocyclic Core Heterocyclic Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5-chloro-2,4-dimethoxyphenyl 1,3,4-oxadiazole 3-methylthiophene 257.7 Predicted pKa: 9.82
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 5-chloro-2,4-dimethoxyphenyl 1,3,4-oxadiazole 2-methylfuran N/A Sulfanyl group enhances reactivity
2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Chlorophenyl (unspecified) 1,3,4-oxadiazole 3-methylthiophene 257.7 Similar structure, lacks methoxy groups
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide 4-chlorophenyl 1,3,4-thiadiazole 4-methylpiperazine N/A Antibacterial activity
  • The sulfanyl group in ’s compound may increase susceptibility to oxidation compared to the methylthiophene-substituted target compound . Thiadiazole derivatives (e.g., ) exhibit broader antibacterial spectra but may have higher cytotoxicity than oxadiazoles .

Physicochemical Properties

Property Target Compound 2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide () N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(Disubstituted Amino)Acetamide ()
Molecular Weight 257.7 257.7 ~300–350 (estimated)
Predicted pKa 9.82 9.82 8.5–10.5 (varies with substituents)
LogP (Lipophilicity) ~2.5 (estimated) ~2.5 ~3.0–4.0 (higher due to thiadiazole)
  • Key Observations: The target compound’s methoxy groups increase solubility compared to purely chlorinated analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate. Key steps include:

  • Hydrazide preparation : Reacting carboxylic acid derivatives with hydrazine hydrate under reflux .
  • Oxadiazole formation : Using dehydrating agents like POCl₃ or PCl₅ at 80–100°C .
  • Acylation : Coupling the oxadiazole intermediate with chloroacetyl chloride in DMF with a base (e.g., K₂CO₃) at 60–80°C . Optimization : Yield and purity depend on solvent choice (DMF or dioxane), reaction time (monitored via TLC), and temperature control (60–90°C) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Target-specific assays (e.g., lipoxygenase or COX-2 inhibition) using spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

  • Substituent Variation : Systematically modify the 3-methylthiophen-2-yl or dimethoxyphenyl groups to assess impact on activity .
  • Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or triazole analogs to improve metabolic stability .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. How should researchers address contradictory data in biological activity reports (e.g., antimicrobial vs. inactive results)?

  • Standardized Assay Conditions : Ensure consistent inoculum size, solvent (DMSO concentration ≤1%), and incubation time .
  • Purity Verification : Re-test compounds with ≥95% purity to rule out impurities affecting results .
  • Dose-Response Curves : Use a wide concentration range (0.1–100 µM) to identify threshold effects .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Salt Formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH .
  • Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide moiety .
  • Co-solvent Systems : Use Cremophor EL or cyclodextrins for parenteral formulations .

Q. How can reaction pathways be optimized to reduce byproducts during oxadiazole ring formation?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes vs. hours) and improve yield by 15–20% .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Data Contradiction Analysis

  • Example Conflict : Discrepancies in reported IC₅₀ values for anticancer activity.
    Resolution :
    • Compare cell lines used (e.g., MCF-7 vs. HepG2 may have varying receptor expression) .
    • Validate assay protocols (e.g., ATP-based vs. resazurin assays for viability) .
    • Replicate studies with standardized compound batches .

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